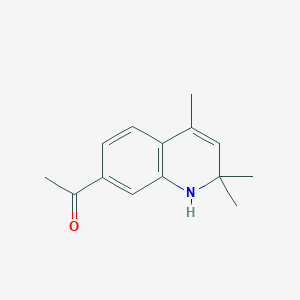

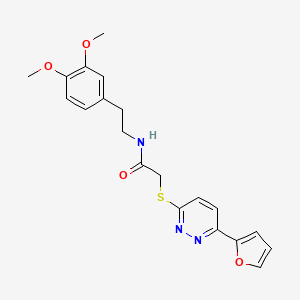

![molecular formula C17H19FN2O B2771593 4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile CAS No. 2320226-88-6](/img/structure/B2771593.png)

4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile” is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo octanes with high diastereo- and enantioselectivities . A switch of exo / endo -selectivity was observed depending on the diazo substrates .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile's applications in scientific research span across various fields including synthetic chemistry, molecular structure analysis, and pharmacological studies. One notable application is in the synthesis of complex organic molecules and the study of their molecular structures. For example, Quadrelli et al. (2007, 2008) demonstrated the synthesis of isoxazoline-based carbocyclic nucleosides using a similar bicyclic structure, highlighting the compound's role in constructing nucleoside analogs Quadrelli et al., 2007; Quadrelli et al., 2008. Similarly, research on the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles further underscores the utility of such compounds in generating novel molecular structures with potential biological activities Filatov et al., 2017.

Catalysis and Organic Transformations

The compound and its derivatives have been employed as catalysts and intermediates in organic transformations. For instance, Hasaninejad et al. (2011) utilized a related bicyclic structure as a catalyst in the synthesis of 4H-benzo[b]pyran derivatives, demonstrating the compound's applicability in facilitating efficient chemical reactions Hasaninejad et al., 2011. Another study by Armstrong et al. (2006) explored the use of similar bicyclic ketones as catalysts for alkene epoxidation, providing insights into the compound's role in asymmetric synthesis Armstrong et al., 2006.

Molecular Imaging and Radiosynthesis

Furthermore, the compound's derivatives have found applications in the field of molecular imaging, particularly in positron emission tomography (PET). Studies have focused on the synthesis of fluorine-18 labeled compounds for imaging dopamine receptors, showcasing the potential of 4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile derivatives in neuroimaging and the study of neurological disorders Mach et al., 1993; Riss & Roesch, 2009.

Wirkmechanismus

While the specific mechanism of action for “4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile” is not mentioned in the search results, it’s worth noting that compounds with similar structures, such as tropane alkaloids, display a wide array of interesting biological activities .

Zukünftige Richtungen

The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile”, continue to be an active area of research due to their interesting biological activities . Future directions may include the development of more efficient synthesis methods and further exploration of their biological activities.

Eigenschaften

IUPAC Name |

4-[3-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c18-14-9-15-6-7-16(10-14)20(15)17(21)8-5-12-1-3-13(11-19)4-2-12/h1-4,14-16H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHASIMYGRSSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

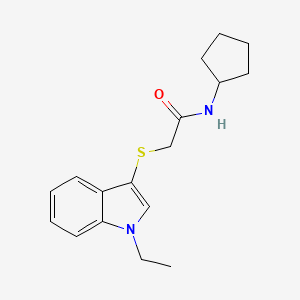

![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)

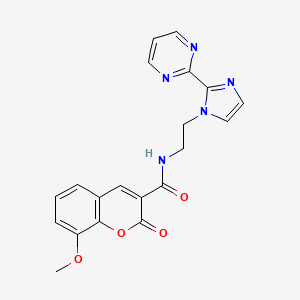

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)

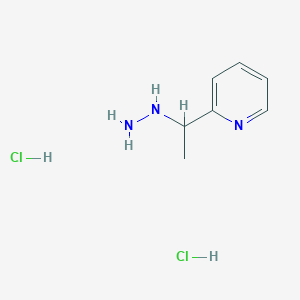

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)

![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)

![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)

![N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide](/img/structure/B2771529.png)